molecular formula C14H8FNO3 B2888962 4-(2-Cyano-3-fluorophenoxy)benzoic acid CAS No. 944663-07-4

4-(2-Cyano-3-fluorophenoxy)benzoic acid

Cat. No.: B2888962
CAS No.: 944663-07-4
M. Wt: 257.22
InChI Key: DDAKUCMYPGKAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Cyano-3-fluorophenoxy)benzoic acid is an organic compound with the molecular formula C14H8FNO3. It is a derivative of benzoic acid, characterized by the presence of a cyano group and a fluorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-3-fluorophenoxy)benzoic acid typically involves the reaction of 2-cyano-3-fluorophenol with 4-bromobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyano-3-fluorophenoxy)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Cyano-3-fluorophenoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyano-3-fluorophenoxy)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism of action would depend on the specific drug it is used to synthesize, targeting specific molecular pathways or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-3-fluorobenzoic acid
  • 4-Cyano-2-fluorobenzoic acid
  • 4-(2-Cyano-3-chlorophenoxy)benzoic acid

Uniqueness

4-(2-Cyano-3-fluorophenoxy)benzoic acid is unique due to the presence of both a cyano group and a fluorophenoxy group, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-(2-cyano-3-fluorophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-12-2-1-3-13(11(12)8-16)19-10-6-4-9(5-7-10)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAKUCMYPGKAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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